9-(4-Biphenylyl)carbazole
Overview
Description
“9-(4-Biphenylyl)carbazole” is a chemical compound with the molecular formula C24H17N . It is a solid substance at room temperature .
Synthesis Analysis
Carbazole synthesis involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . This process enables highly regioselective syntheses of functionalized indoles or carbazoles .
Molecular Structure Analysis
The molecular structure of “9-(4-Biphenylyl)carbazole” is represented by the linear formula C24H17N . The compound has a molecular weight of 319.41 .
Chemical Reactions Analysis
Carbazole and its derivatives are known for their high hole transporting capabilities and strong fluorescence . They are used in a variety of applications, such as solar cells, anti-corrosion, sensors, and photo-voltaic devices .
Physical And Chemical Properties Analysis
“9-(4-Biphenylyl)carbazole” is a solid substance at room temperature . It has a molecular weight of 319.41 .
Scientific Research Applications
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Optoelectronics
- Carbazole and its derivatives have become important materials for optoelectronic applications . They have excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
- The first endeavors were carried out to study considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers . PVK has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
- The synthesis of Poly(9-dodecyl carbazole) (PDDC), as well as poly(9 dodecyl carbazole-co-thiophene) (PDDCT), are performed through an oxidative coupling reaction with ferric chloride, and the polymers show excellent dissolution properties in polar aprotic solvents .
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Biological Activities
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Nanodevices
- Carbazole and its derivatives have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices .
- Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .
- The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
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Rechargeable Batteries
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Electrochemical Transistors
- Carbazole-based materials have also been explored for use in electrochemical transistors .
- The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
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Photocopiers
- The first endeavors were carried out to study considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers . PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .
- Furthermore, PVK has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
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Electropolymerization
- Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .
- The chemical synthesis method of 9-(4-nitro-phenyl-sulfonyl)-9H-carbazole (NPhSCz) derivative is mentioned in Fig. 4 . NPhSCz two dissimilar electropolymerization methods were deliberated using a gold microelectrode and CFME with 0.1M NaClO4 or CH3CN solution .
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Flexible and Wearable Electronic Devices
Safety And Hazards
The safety information for “9-(4-Biphenylyl)carbazole” includes hazard statements H302-H315-H319-H412 . The precautionary statements are P273-P305+P351+P338 .
Relevant Papers
There are several papers related to “9-(4-Biphenylyl)carbazole”. One paper discusses the high-performance blue electroluminescent devices based on 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole . Another paper examines the antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives .
properties
IUPAC Name |
9-(4-phenylphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMMBEPJQZXXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328655 | |
Record name | 9-(4-biphenylyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Biphenylyl)carbazole | |
CAS RN |
6299-16-7 | |
Record name | 6299-16-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(4-biphenylyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(4-Biphenylyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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